

A Comparative Analysis of the Photophysical Properties of Substituted Dibenzofuran α -Amino Acids

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Compound of Interest

Compound Name: 2-Dibenzofuranamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of a series of novel substituted dibenzofuran α -amino acids. These compounds represent a class of fluorescent probes with potential applications in biological imaging and as tools for studying biomolecular interactions. The data presented is derived from the work of Zeng et al. (2025), who synthesized these conformationally rigid analogues of tyrosine and characterized their fluorescent properties.^{[1][2][3]}

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized dibenzofuran α -amino acids were measured in methanol.^[2] The following table summarizes the key parameters, including absorption maxima (λ_{abs}), molar extinction coefficient (ϵ), emission maxima (λ_{em}), and fluorescence quantum yield (Φ_F). L-tryptophan was used as the standard for quantum yield determination.^[2]

Compound	Substituent (R)	λ_{abs} (nm)	ϵ (M ⁻¹ cm ⁻¹)	λ_{em} (nm)	ΦF	Brightness ($\epsilon \times \Phi F$)
10a	Naphtho-fused	345	19,500	388	0.62	12,100
10b	OMe	315	22,100	345	0.58	12,800
10c	Br	320	18,900	350	0.49	9,300
10d	H	310	19,800	340	0.55	10,900
10e	CO ₂ Me	325	20,500	355	0.51	10,500

Data sourced from Zeng et al. (2025).[1][2]

The data reveals that these dibenzofuran-based amino acids exhibit favorable photophysical properties, including high quantum yields and brightness, making them promising candidates for fluorescent probes.[1][2] The naphtho-fused analogue (10a) displays the most red-shifted absorption and emission spectra.[1][2] The derivative with an electron-donating methoxy group (10b) shows the highest brightness.[1][2] In contrast, the presence of an electron-withdrawing bromine atom (10c) results in a lower quantum yield compared to the other analogues.[1][2]

Experimental Protocols

The following methodologies were employed for the determination of the photophysical properties of the dibenzofuran α -amino acids as described by Zeng et al. (2025).[1][2]

Instrumentation:

- UV-Vis absorption spectra were recorded on a spectrophotometer.
- Fluorescence emission spectra were recorded on a spectrofluorometer.

Sample Preparation:

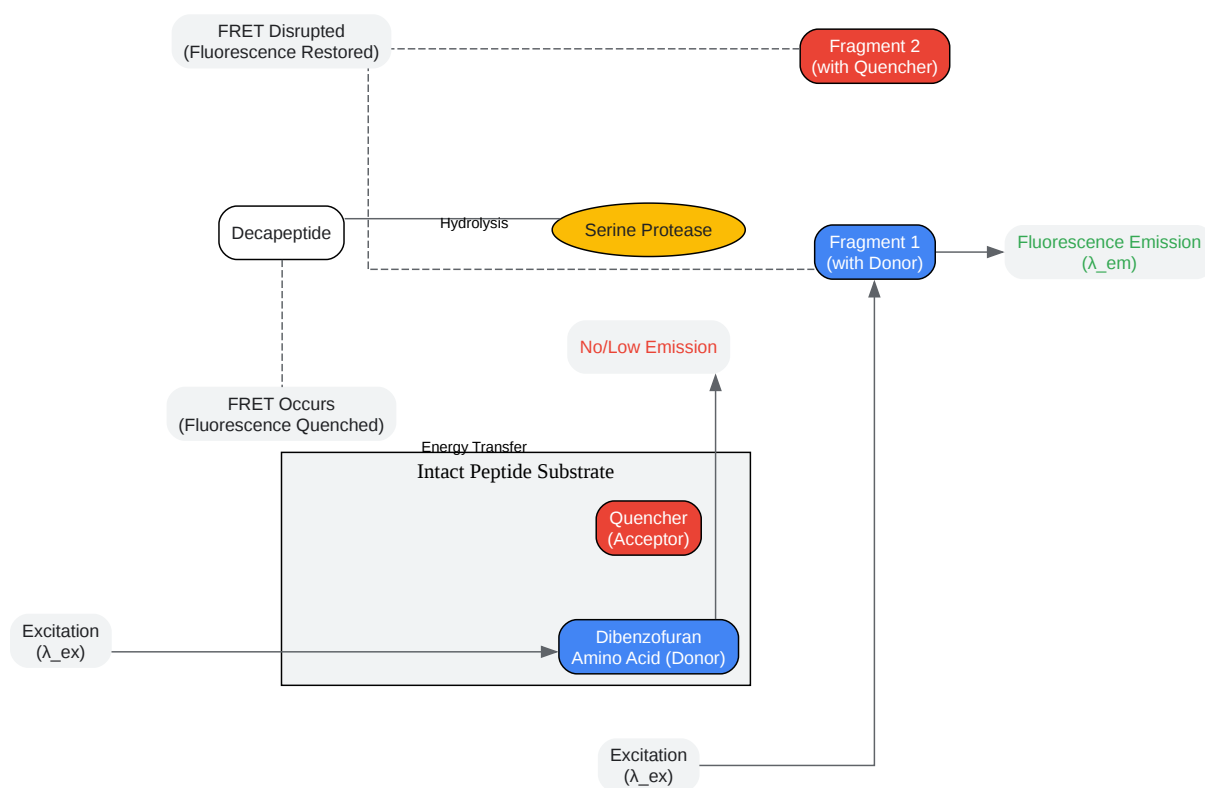
- Solutions of the dibenzofuran α -amino acid analogues were prepared in methanol.[2]
- The concentration of the solutions ranged from 1.25 to 5 μ M.[2]

Quantum Yield Determination:

- Fluorescence quantum yields (Φ_F) were determined using L-tryptophan as a standard.^[2]
The quantum yield of the standard in the given solvent is known, and the quantum yield of the sample is calculated relative to the standard by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the application of a dibenzofuran α -amino acid as a Förster Resonance Energy Transfer (FRET) donor in an assay to monitor peptide hydrolysis by a serine protease. This demonstrates a practical application of these novel fluorescent probes.^[1]
^[3]



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Caption: FRET-based assay for monitoring serine protease activity.

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References

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